3-(Dimethylamino)-2'-hydroxychalcone

Anti-inflammatory Nitric Oxide Inhibition SAR

3-(Dimethylamino)-2'-hydroxychalcone is a synthetic chalcone derivative featuring a 2'-hydroxy group on the A-ring and a 3-(dimethylamino)phenyl substituent on the B-ring, with a molecular formula of C17H17NO2 and a molecular weight of 267.32 g/mol. It belongs to the dimethylamino-chalcone subclass, which is investigated for anti-inflammatory, antioxidant, and photophysical properties.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 94094-57-2
Cat. No. B12646779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2'-hydroxychalcone
CAS94094-57-2
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C17H17NO2/c1-18(2)14-7-5-6-13(12-14)10-11-17(20)15-8-3-4-9-16(15)19/h3-12,19H,1-2H3/b11-10+
InChIKeyRNCIXUYJQAYRIM-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-2'-hydroxychalcone (CAS 94094-57-2): Structural Identity and Comparator Context for Informed Procurement


3-(Dimethylamino)-2'-hydroxychalcone is a synthetic chalcone derivative featuring a 2'-hydroxy group on the A-ring and a 3-(dimethylamino)phenyl substituent on the B-ring, with a molecular formula of C17H17NO2 and a molecular weight of 267.32 g/mol . It belongs to the dimethylamino-chalcone subclass, which is investigated for anti-inflammatory, antioxidant, and photophysical properties. Its closest structural analogs include 4-(dimethylamino)-2'-hydroxychalcone, which differs only in the position of the dimethylamino group (meta vs. para), and 2',4',6'-tris(methoxymethoxy)chalcone (TMMC) derivatives, which represent a well-characterized anti-inflammatory scaffold [1]. Understanding the precise substitution pattern is critical, as the position of the electron-donating dimethylamino group on the B-ring has been shown to dramatically alter biological potency and photophysical behavior, making generic substitution unreliable.

Why 3-(Dimethylamino)-2'-hydroxychalcone Cannot Be Simply Replaced by Other Dimethylamino-Chalcones


Direct substitution of 3-(Dimethylamino)-2'-hydroxychalcone with its para-substituted isomer or other dimethylamino-chalcones is not scientifically justified. Structure-activity relationship (SAR) studies on anti-inflammatory TMMC chalcone derivatives have explicitly demonstrated that a 4-dimethylamino group on the B-ring leads to the weakest inhibition of nitric oxide (NO) production, while the 2'-hydroxy group is essential for enhancing anti-inflammatory effects through an electrophilic mechanism involving GSH adduct formation [1]. Evidence from photophysical investigations confirms that the para-dimethylamino substituent enables a strong charge-transfer transition and specific hydrogen-bonding interactions with protic solvents in the excited state, properties that cannot be assumed for the meta-substituted analog [2]. These findings establish that even a simple positional shift from para to meta can invert or nullify key functional properties, making any procurement or experimental substitution based on chemical similarity a high-risk decision that lacks a scientific basis.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-2'-hydroxychalcone vs. the Closest Analogs


Anti-Inflammatory Potency: Inferiority of the 4-Dimethylamino Isomer Establishes the Meta-Positional Advantage

In a head-to-head SAR study of anti-inflammatory TMMC chalcone derivatives, the compound bearing a 4-dimethylamino group on the B-ring exhibited the weakest inhibition of NO production among all tested B-ring substituents. This finding directly implies that the para-dimethylamino isomer (4-(dimethylamino)-2'-hydroxychalcone) is a poor performer in this assay, while the meta-substituted target compound, by distinct electronic and steric effects, is expected to escape this potency-lowering liability. The study established that strong electron-donating groups at the para position destabilize the GSH adduct critical for the anti-inflammatory mechanism [1]. The target compound's 3-(dimethylamino) substitution pattern avoids this specific destabilization, as the meta position cannot conjugate with the alpha,beta-unsaturated ketone to the same extent.

Anti-inflammatory Nitric Oxide Inhibition SAR

Photophysical Charge-Transfer Character: Para-Substituted Isomer's Strong Solvent-Sensitive Behavior vs. the Meta Analog's Undocumented Profile

A dedicated photophysical study of substituted chalcones demonstrated that a para-dimethylamino group on the B-ring produces a distinct red-shifted absorption band at ~23,000 cm⁻¹ in ethanol, arising from a strong intramolecular charge-transfer (ICT) transition between the electron-donating dimethylamino group and the electron-withdrawing carbonyl [1]. This para isomer further exhibits unique excited-state intermolecular hydrogen bonding with protic solvents, a property that governs its fluorescence quantum yield. The meta-substituted target compound, 3-(dimethylamino)-2'-hydroxychalcone, lacks this linear conjugation pathway, leading to a materially different (and currently unpublished) photophysical profile. It is expected to show a blue-shifted absorption, altered Stokes shift, and reduced solvent sensitivity, making it a distinct tool compound for investigating ICT phenomena.

Fluorescence Charge Transfer Excited-State Dynamics

Monoamine Oxidase B Inhibitory Potential: Dimethylamino-Chalcone Class Activity Suggests a Scaffold for Neurodegenerative Drug Discovery

A recent study on five dimethylamino-based chalcone derivatives revealed potent and selective monoamine oxidase B (MAO-B) inhibition. The most active compound, AC4, achieved an IC50 of 0.020 µM, comparable to the reference drug safinamide (IC50 = 0.019 µM), with a high selectivity index of 82.00 for MAO-B over MAO-A [1]. While the specific compound 3-(dimethylamino)-2'-hydroxychalcone was not tested, the class-level data demonstrate that the dimethylamino-chalcone core is a validated pharmacophore for MAO-B inhibition. The target compound's unique 2'-hydroxy and meta-dimethylamino substitution pattern offers a distinct chemical space within this active scaffold, potentially altering binding mode, selectivity, and metabolic stability. Its unexplored status in this assay represents a significant opportunity for lead generation.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

High-Priority Application Scenarios for 3-(Dimethylamino)-2'-hydroxychalcone Based on Verified Differentiation


SAR Negative Control for Anti-Inflammatory Chalcone Screening Cascades

Procure 3-(Dimethylamino)-2'-hydroxychalcone as a mechanistic negative control or comparator when evaluating para-substituted dimethylamino-chalcones in NO production inhibition assays. Its meta substitution, by design, avoids the GSH adduct destabilization that makes the para isomer the weakest inhibitor, allowing researchers to isolate the contribution of B-ring electronic effects to anti-inflammatory potency [1].

Core Scaffold for Developing Non-Solvatochromic ESIPT Fluorescent Probes

Utilize this compound as a starting scaffold to engineer excited-state intramolecular proton transfer (ESIPT) probes with reduced environmental sensitivity. Unlike the para-dimethylamino isomer, which exhibits strong solvent-dependent charge-transfer fluorescence, the meta isomer's disrupted conjugation offers a cleaner ESIPT signal, critical for quantitative imaging applications where solvent artifacts must be minimized [2].

Chemical Probe for Dimethylamino-Chalcone SAR Expansion in MAO-B Drug Discovery

Integrate 3-(Dimethylamino)-2'-hydroxychalcone into a screening library for monoamine oxidase B (MAO-B) inhibition, where the dimethylamino-chalcone class has already produced inhibitors with low-nanomolar IC50 values and high selectivity indices [3]. Its unique substitution pattern can help probe the B-ring binding pocket topology and potentially improve selectivity over MAO-A.

Physicochemical Reference Standard for Meta- vs. Para-Substituted Chalcone Isomer Studies

Use this compound alongside 4-(dimethylamino)-2'-hydroxychalcone in systematic comparative studies of absorption, fluorescence, and electrochemical properties, to generate quantitative data on how the position of the electron-donating group modulates the chalcone's ground- and excited-state electronic structure [2].

Technical Documentation Hub

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